

3-(Methylthio)piperidine hydrochloride molecular structure

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Compound of Interest

Compound Name: *3-(Methylthio)piperidine
hydrochloride*

Cat. No.: *B11813194*

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Advanced Molecular Architecture and Synthetic Utility of **3-(Methylthio)piperidine Hydrochloride** in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of active pharmaceutical ingredients (APIs). **3-(Methylthio)piperidine hydrochloride** (CAS 1229627-46-6) is a highly specialized, bifunctional intermediate[1]. By combining the privileged piperidine scaffold with a versatile 3-position methylthio substituent, this molecule provides drug developers with a unique stereoelectronic profile capable of serving as a lipophilic anchor, a metabolic soft-spot, or a precursor for highly polar sulfone derivatives.

Molecular Architecture & Physicochemical Profile

The core of this building block is piperidine, a ubiquitous six-membered saturated nitrogen heterocycle found in numerous FDA-approved pharmaceuticals[2][3]. The addition of the methylthio group and the formulation as a hydrochloride salt introduce critical structural dynamics:

- **Conformational Dynamics:** The piperidine ring exists predominantly in a chair conformation[2]. The 3-methylthio substituent undergoes rapid equatorial-axial interconversion. Due to 1,3-diaxial steric clashes, the equatorial conformer is typically thermodynamically favored, though the soft, polarizable nature of the sulfur atom allows it to adapt to specific binding pockets when incorporated into larger APIs.
- **Salt Form Rationale:** Free piperidines and alkyl thioethers are notoriously prone to aerial oxidation and possess highly objectionable, pungent odors[2]. Formulating the compound as a hydrochloride salt neutralizes the basic secondary amine (pKa ~11.2)[2], drastically improving shelf-life, mitigating the foul odor, and enhancing aqueous solubility for easier handling in synthetic workflows[4].

Table 1: Quantitative Physicochemical Properties

Property	Value	Structural Significance
CAS Registry Number	1229627-46-6[1]	Unique identifier for the HCl salt form.
Molecular Formula	C6H14CINS[1]	Highlights the presence of the sulfur heteroatom.
Molecular Weight	167.70 g/mol [1]	Low molecular weight, ideal for fragment-based design.
SMILES String	CSC1CCCNC1.Cl[1]	Denotes the 3-position substitution and salt formulation.
Core Scaffold	Saturated 6-membered ring	Privileged pharmacophore for GPCR and kinase targeting.

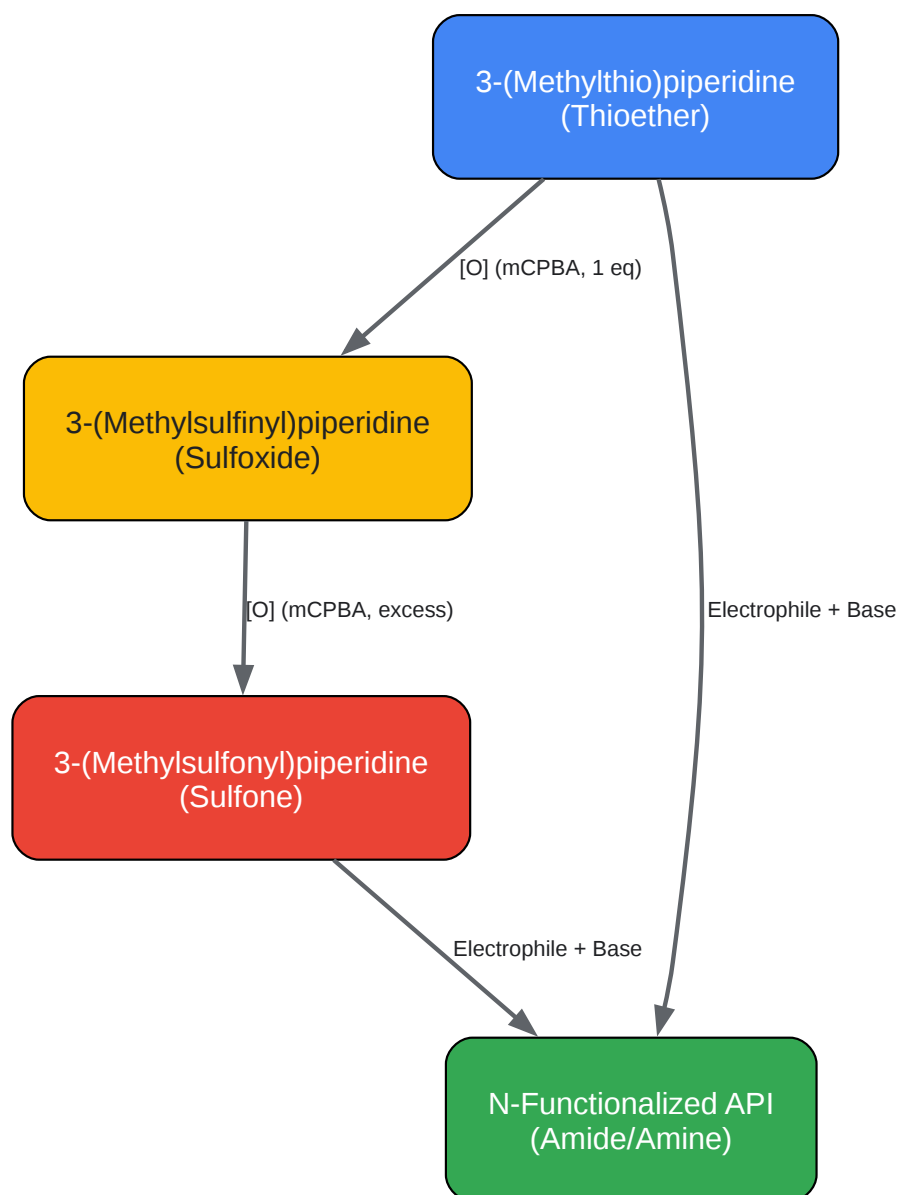
Mechanistic Role in Drug Design (E-E-A-T)

The intentional selection of a 3-methylthio substituent over simpler alkyl or alkoxy groups is driven by specific causality in drug design:

- **Lipophilic Vectoring:** The methylthio group ($-SCH_3$) is highly lipophilic. It enhances the overall membrane permeability of the resulting drug candidate and serves as a hydrophobic

anchor, engaging in Van der Waals interactions within deep, non-polar target binding pockets.

- **Metabolic Tuning & Prodrug Potential:** Thioethers are classic metabolic "soft spots." In vivo, hepatic cytochromes (e.g., CYP450 enzymes) predictably oxidize the thioether to a sulfoxide ($-S(O)CH_3$) and subsequently to a sulfone ($-SO_2CH_3$). This predictable metabolic pathway is frequently exploited to generate active metabolites with prolonged half-lives, shifting the molecule from a lipophilic state to a highly polar, hydrogen-bond accepting state.
- **Isosteric Replacement:** The thioether serves as a bioisostere for methoxy ($-OCH_3$) groups. Sulfur has a larger atomic radius and distinct polarizability compared to oxygen, which can optimize binding kinetics and residence time in tight enzymatic pockets.



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Figure 1: Synthetic and oxidative derivatization pathways of the thioether scaffold.

Synthetic Methodologies & Protocols

As a secondary amine salt, **3-(methylthio)piperidine hydrochloride** is primed for N-functionalization (e.g., alkylation, acylation, or Buchwald-Hartwig cross-coupling). However, the presence of the HCl salt necessitates a critical free-basing step to restore the amine's nucleophilicity.

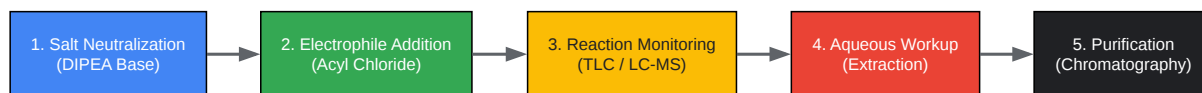
Protocol: Standard N-Acylation Workflow

Objective: Synthesize an N-acyl derivative while preserving the oxidation state of the sensitive thioether group. Causality Check: Why use a mild organic base like DIPEA (N,N-Diisopropylethylamine)? The hydrochloride salt must be neutralized to render the secondary amine nucleophilic. DIPEA is chosen over harsh inorganic bases because its steric bulk prevents competing nucleophilic attacks, and it maintains a homogeneous organic reaction mixture, preventing the premature hydrolysis of the electrophilic acyl chloride.

Step-by-Step Methodology:

- **Preparation & Free-Basing:** Suspend 1.0 equivalent of **3-(methylthio)piperidine hydrochloride** in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 2.5 equivalents of DIPEA. Mechanism: DIPEA deprotonates the piperidinium ion, releasing the nucleophilic free amine into the solution.
- **Electrophile Addition:** Cool the reaction mixture to 0 °C using an ice bath. Mechanism: The N-acylation is highly exothermic; cooling prevents thermal degradation of the thioether and suppresses side reactions. Dropwise, add 1.1 equivalents of the desired acyl chloride.
- **Reaction Propagation:** Remove the ice bath and allow the mixture to naturally warm to room temperature. Stir continuously for 2–4 hours to ensure complete conversion.
- **Reaction Monitoring:** Track the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS until the starting material peak is entirely consumed.
- **Quenching & Aqueous Workup:** Quench the reaction with saturated aqueous NaHCO_3 to neutralize excess acid. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine to remove residual salts, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.

- Purification: Purify the crude product via silica gel column chromatography (eluent: Hexanes/Ethyl Acetate gradient) to yield the pure N-acyl-3-(methylthio)piperidine.



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Figure 2: Step-by-step N-derivatization workflow for 3-(methylthio)piperidine HCl.

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